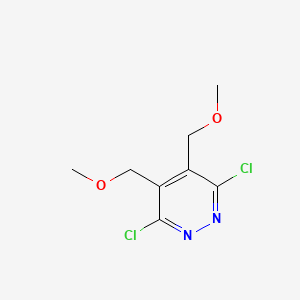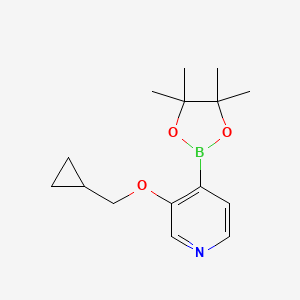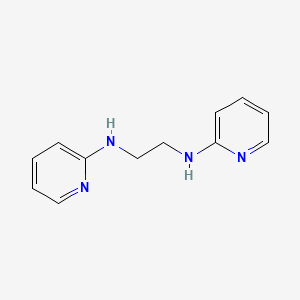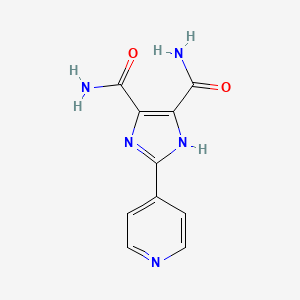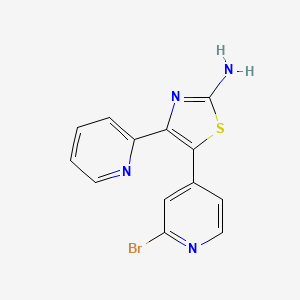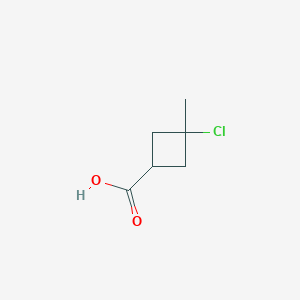
3-Chloro-3-methylcyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₉ClO₂. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclobutane ring, along with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylcyclobutane-1-carboxylic acid can be achieved through various methods. One common approach involves the chlorination of 3-methylcyclobutane-1-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-Chloro-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include esters, amides, and other oxidized derivatives.
Reduction: Products include alcohols and aldehydes.
科学研究应用
3-Chloro-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-3-methylcyclobutane-1-carboxylic acid involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The chlorine atom and methyl group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-Methylcyclobutane-1-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Chlorocyclobutane-1-carboxylic acid: Lacks the methyl group, leading to variations in chemical behavior.
3-Chloro-3-methylcyclopentane-1-carboxylic acid: Contains a five-membered ring instead of a four-membered ring, affecting its stability and reactivity.
Uniqueness
3-Chloro-3-methylcyclobutane-1-carboxylic acid is unique due to the combination of its chlorine atom, methyl group, and carboxylic acid functional group on a cyclobutane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
3-chloro-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9ClO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) |
InChI 键 |
HCBGRXCAOORSOL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


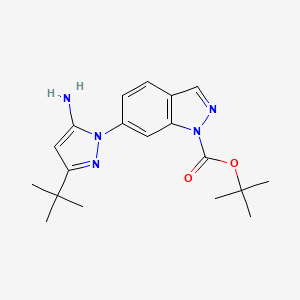
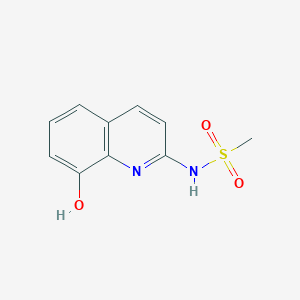
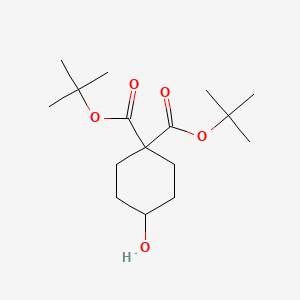
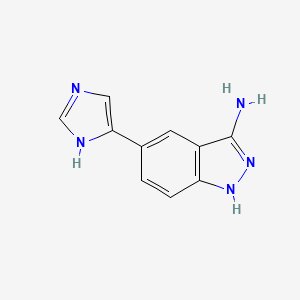
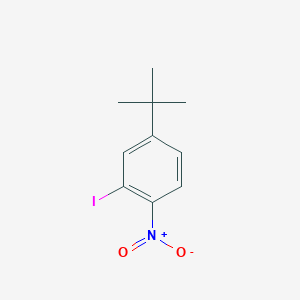
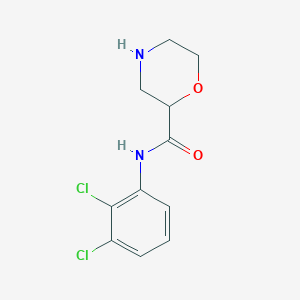
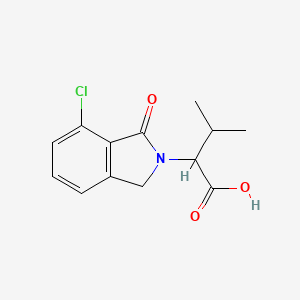
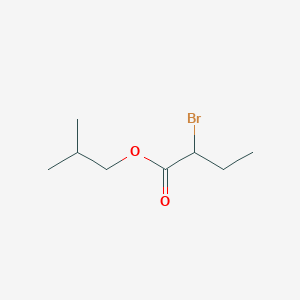
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
